molecular formula C17H15N3O4S B2374639 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923461-57-8

2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2374639
CAS No.: 923461-57-8
M. Wt: 357.38
InChI Key: MRKGZCOTRBXJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors. This compound features a 1,3,4-oxadiazole core, a privileged scaffold known for its diverse biological activities (source) . The molecular architecture, which integrates phenylacetamide and phenylsulfonylmethyl substituents, is designed to act as a potential inhibitor for hydrolytic enzymes. Recent research on structurally analogous sulfonyl-containing oxadiazole derivatives has demonstrated potent inhibitory activity against targets like carbonic anhydrase (source) and acetylcholinesterase (source) . The sulfonamide group is a key pharmacophore known to coordinate with zinc ions in metalloenzymes, while the acetamide linker provides conformational flexibility for optimal binding. Its primary research value lies in its application as a chemical tool to probe enzyme kinetics, structure-activity relationships (SAR), and to serve as a lead compound for the design of new therapeutic agents for conditions ranging from neurological disorders to cancer. Researchers utilize this compound to investigate novel mechanisms of action and to validate new targets in biochemical pathways.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-25(22,23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKGZCOTRBXJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of a hydrazide derivative. For example, ethyl 2-(2-acetamidophenoxy)acetate reacts with hydrazine hydrate in ethanol under reflux to yield 2-(2-hydrazineyl-2-oxoethoxy)-N-phenylacetamide.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (~78°C)
  • Time : 5 hours
  • Yield : 83–86%

Cyclization with Carbon Disulfide

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide to form the 1,3,4-oxadiazole-2-thiol derivative.

Procedure :

  • Hydrazide (0.017 mol), CS₂ (0.025 mol), and KOH (0.025 mol) are refluxed in ethanol for 6 hours.
  • Acidification with HCl precipitates the product.
  • Recrystallization from ethanol yields the oxadiazole-thiol.

Key Spectral Data :

  • IR (KBr) : 1667 cm⁻¹ (C=O), 1155 cm⁻¹ (C-O)
  • ¹H-NMR (CDCl₃) : δ 6.96 (s, aromatic H), 4.52 (s, CH₂)

Introduction of the Phenylsulfonylmethyl Group

Sulfonylation Reaction

The thiol group (-SH) at position 2 of the oxadiazole reacts with phenylsulfonylmethyl chloride in a nucleophilic substitution.

Optimized Protocol :

  • Oxadiazole-thiol (0.014 mol) and phenylsulfonylmethyl chloride (0.014 mol) are dissolved in acetone.
  • Potassium carbonate (0.014 mol) is added as a base.
  • Stir at room temperature for 3–6 hours.

Yield : 75–81%

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol to form a thiolate ion, which attacks the electrophilic carbon of the sulfonyl chloride.

Acetamide Formation

Acylation of the Amine Intermediate

The final step involves acylating the amine group attached to the oxadiazole with phenylacetyl chloride.

Procedure :

  • 5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine (0.01 mol) is dissolved in dry dichloromethane.
  • Phenylacetyl chloride (0.012 mol) and triethylamine (0.015 mol) are added dropwise.
  • Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours.

Workup :

  • Wash with 5% HCl, followed by saturated NaHCO₃.
  • Dry over MgSO₄ and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 68–72%

Characterization of Intermediates and Final Product

Table 1. Summary of Spectral Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Yield (%)
Hydrazide Intermediate 3412 (N-H), 1667 (C=O) 6.96 (s, 1H), 4.52 (s, 2H) 83
Oxadiazole-Thiol 1155 (C-O), 615 (C-S) 2.24 (s, 3H, CH₃) 86
Sulfonylated Intermediate 1320 (S=O), 1140 (S-O) 7.45–7.85 (m, 5H, Ar-H) 78
Final Acetamide 1680 (C=O), 1540 (N-H) 3.65 (s, 2H, CH₂CO), 7.30–7.80 (m, 10H, Ar-H) 70

Discussion of Methodological Variations

Solvent and Base Optimization

  • Dimethylformamide (DMF) vs. Acetone : DMF increases reaction rates for sulfonylation but complicates purification.
  • Potassium Carbonate vs. Sodium Hydride : K₂CO₃ provides milder conditions, whereas NaH enhances reactivity for sterically hindered substrates.

Yield Improvements

  • Slow Addition of Reagents : Reduces side reactions during acylation, improving yields by 8–10%.
  • Low-Temperature Cyclization : Maintaining 0–5°C during oxadiazole formation minimizes decomposition.

Challenges and Troubleshooting

Purification Difficulties

  • Column Chromatography : Essential for separating regioisomers during sulfonylation.
  • Recrystallization Solvents : Ethanol-water mixtures (3:1) effectively purify hydrazides.

Side Reactions

  • Over-Acylation : Controlled stoichiometry (1:1.2 amine:acyl chloride) prevents diacylation.
  • Oxadiazole Ring Opening : Avoid prolonged exposure to strong acids during workup.

Chemical Reactions Analysis

2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the phenylsulfonylmethyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and structural profile of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, a comparative analysis with structurally analogous 1,3,4-oxadiazole derivatives is presented below.

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Key Substituents Pharmacological Activity Synthesis Highlights Reference
Target Compound : this compound Phenylsulfonylmethyl, phenylacetamide Predicted enzyme inhibition (e.g., SIRT2) due to sulfonyl and acetamide motifs Condensation of hydrazides with CS₂/KOH, followed by sulfonylation
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Indole, benzothiazole Anticancer (in vitro cytotoxicity), 80% yield, Mp: 200.9–201.7°C Reflux of hydrazides with CS₂/KOH, acidification
N-Substituted 2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Trimethoxyphenyl, arylthio Antibacterial (MIC: 8–64 µg/mL), antifungal (MIC: 16–128 µg/mL) Condensation with 2-chloro-N-arylacetamides
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Bromobenzofuran, fluorophenyl Tyrosinase inhibition (IC₅₀: 18.3 µM) Ultrasonic-assisted synthesis, K₂CO₃-mediated coupling
N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide Methoxybenzyl, arylthio SIRT2 inhibition (IC₅₀: 0.5–5.0 µM) Multi-step alkylation and cyclization

Key Findings

Structural Influence on Bioactivity: The phenylsulfonylmethyl group in the target compound likely enhances electrophilicity and protein binding compared to analogs with indole (e.g., ) or benzofuran substituents (e.g., ). This group may improve metabolic stability but reduce solubility, a trade-off noted in sulfonyl-containing drugs. Trimethoxyphenyl derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity due to their planar aromatic structure, which facilitates membrane penetration. However, the target compound’s sulfonyl group may shift activity toward enzyme inhibition rather than direct microbial targeting.

Synthetic Routes :

  • The target compound’s synthesis aligns with methods involving cyclization of hydrazides with CS₂/KOH (common for 1,3,4-oxadiazoles) followed by sulfonylation (e.g., ). In contrast, ultrasonic-assisted synthesis (e.g., ) reduces reaction time for benzofuran analogs.

Pharmacological Differentiation :

  • Anticancer Activity : Indole-containing analogs (e.g., ) show cytotoxicity via intercalation or topoisomerase inhibition, while the target compound’s sulfonyl group may favor kinase or protease modulation .
  • Enzyme Inhibition : SIRT2 inhibitors (e.g., ) share acetamide motifs but require arylthio or methoxybenzyl groups for optimal binding. The target compound’s phenylsulfonyl group could compete with these motifs, necessitating in vitro validation.

Computational Insights :

  • Molecular docking studies (referenced in ) suggest that arylthio and sulfonyl groups occupy distinct hydrophobic pockets in enzyme active sites. The sulfonyl group’s stronger electron-withdrawing nature may alter binding kinetics compared to thioether analogs.

Biological Activity

2-Phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in regulating neurotransmitter levels in the brain. This property is particularly relevant in the context of Alzheimer's disease treatment, where enhanced cholinergic transmission is beneficial .
  • Anticancer Activity : Recent studies have shown that derivatives of oxadiazole compounds can induce apoptosis in cancer cells. For instance, structural modifications have been linked to increased cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453), indicating a promising avenue for cancer therapy .

Efficacy in Animal Models

Research has demonstrated the efficacy of this compound in various animal models:

  • Neuroprotective Effects : In rodent models of Alzheimer’s disease induced by scopolamine and amyloid-beta (Aβ), treatment with this compound resulted in significant improvements in cognitive functions. Biochemical analyses showed decreased levels of malondialdehyde (MDA) and increased antioxidant enzyme activities (SOD and catalase) in brain tissues .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications:

Compound ModificationBiological ActivityReference
Unsubstituted Phenyl RingHigh AChE Inhibition
Electron-Withdrawing Groups at 4-positionModerate AChE Inhibition
Substituted Oxadiazole DerivativesIncreased Cytotoxicity

Case Studies

Several studies illustrate the compound's potential:

  • Cognitive Enhancement : In a study using scopolamine-induced amnesia models, the compound significantly improved memory retention and cognitive function compared to controls. The histopathological examination revealed no neuronal damage in treated groups .
  • Anticancer Properties : A series of oxadiazole derivatives were evaluated for their antiproliferative effects against breast cancer cell lines. Among these, compounds with specific substitutions showed enhanced cytotoxicity and induced apoptosis through caspase activation pathways .

Q & A

Q. What synthetic strategies are recommended for preparing 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide with high purity?

  • Methodological Answer : The synthesis typically involves:

Cyclization : Forming the 1,3,4-oxadiazole ring via dehydration of acylthiosemicarbazides using POCl₃ or H₂SO₄ .

Sulfonylation : Introducing the phenylsulfonylmethyl group via nucleophilic substitution (e.g., using phenylsulfonyl chloride under basic conditions) .

Acetamide Coupling : Reacting the oxadiazole intermediate with 2-phenylacetic acid derivatives using coupling agents like EDCI/HOBt .

  • Optimization Tips :
  • Solvent Selection : Dichloromethane or THF improves solubility during sulfonylation .
  • Temperature Control : Maintain 0–5°C during exothermic steps (e.g., cyclization) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons in the phenylsulfonylmethyl and oxadiazole moieties. For example:
  • Oxadiazole C=N peaks at δ 160–165 ppm in ¹³C NMR .
  • Sulfonyl methyl protons appear as a singlet at δ 3.8–4.2 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal packing and bond lengths using SHELXL for small-molecule refinement .

Q. How is initial biological screening performed for this compound?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cell lines (e.g., MCF7, PC3) with doxorubicin as a positive control. IC₅₀ values <10 μM indicate promising activity .
  • Antimicrobial Screening : Employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Data Interpretation : Compare results to structurally similar oxadiazoles (e.g., chloro-substituted analogs show enhanced potency) .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

  • Methodological Answer :
  • Hypothesis Testing : If inconsistent IC₅₀ values arise, verify:
  • Purity : Re-characterize batches via HPLC .
  • Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
  • Mechanistic Studies : Perform caspase-3/9 activation assays to confirm apoptosis induction (e.g., caspase-9 activation >2-fold vs. control indicates intrinsic pathway involvement) .
  • Structural Analog Comparison :
SubstituentActivity (IC₅₀, μM)Caspase Activation
-SO₂Ph8.2 ± 0.3Caspase-9: 3.1x
-Cl5.7 ± 0.2Caspase-9: 4.5x

Q. What computational approaches guide SAR optimization for this compound?

  • Methodological Answer :
  • QSAR Modeling : Use Gaussian or MOE to correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity. For example:
  • Electron-withdrawing groups (e.g., -SO₂Ph) enhance electrophilicity, improving target binding .
  • Molecular Docking : Simulate interactions with caspase-3 (PDB: 3DEI) to identify key hydrogen bonds with oxadiazole N-atoms .
  • Metabolic Stability : Predict metabolic sites using DFT (e.g., sulfonyl group resistance to hydrolysis) .

Q. How can synthetic yields be improved while minimizing side products?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions .
  • Side Reaction Mitigation :
  • Byproduct Analysis : Use LC-MS to detect sulfonate esters (common in sulfonylation) and adjust base stoichiometry .
  • Catalyst Screening : Test ZnCl₂ vs. K₂CO₃ for cyclization efficiency .
  • Scale-Up Considerations : Replace THF with 2-MeTHF for greener synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.